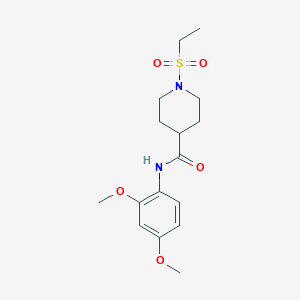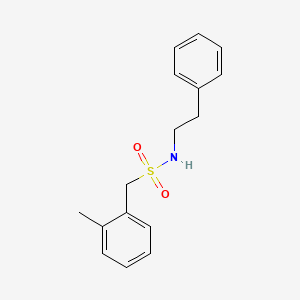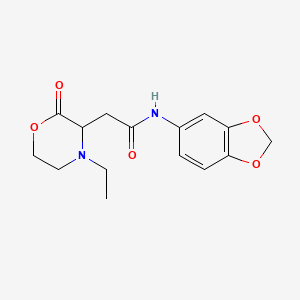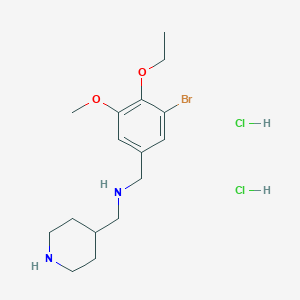
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SD-32, is a small molecule inhibitor of the protein phosphatase 2A (PP2A). PP2A is an important regulator of cell growth, proliferation, and survival, making it a potential target for cancer therapy.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential use in cancer therapy. PP2A is known to be dysregulated in many types of cancer, and inhibitors of PP2A have been shown to have anti-tumor activity in preclinical studies. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide inhibits PP2A by binding to the catalytic subunit of the enzyme. This leads to the accumulation of phosphorylated proteins, which can have anti-tumor effects. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to fuel their growth. This compound has also been shown to modulate the immune system, leading to enhanced anti-tumor immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It has also been shown to have high potency and selectivity for PP2A. However, this compound has limitations as well. It has poor solubility in aqueous solutions, making it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, making it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of PP2A. Another area of research is the identification of biomarkers that can predict response to this compound therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a small molecule inhibitor of PP2A with potential applications in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a cancer therapy.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-24(20,21)18-9-7-12(8-10-18)16(19)17-14-6-5-13(22-2)11-15(14)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMXECXSQIWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydrofuran-3-carboxamide](/img/structure/B4428214.png)

![2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4428232.png)

amine hydrochloride](/img/structure/B4428264.png)

![N-(1-ethylpropyl)-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4428270.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4428279.png)
![N-(3-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428290.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4428304.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4428305.png)

![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4428307.png)